molecular formula C18H18ClNO2 B2603754 N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide CAS No. 1799259-73-6

N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide

Cat. No.: B2603754
CAS No.: 1799259-73-6
M. Wt: 315.8
InChI Key: UFPJCFBQYQTCMA-VAWYXSNFSA-N
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Description

N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide is a synthetic organic compound with a molecular formula of C17H16ClNO2 It is characterized by the presence of a cinnamamide moiety attached to a 2-chlorophenyl and a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide typically involves the reaction of 2-chlorobenzylamine with cinnamoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation, crystallization, and filtration to achieve the required purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways that regulate cellular processes like proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)cinnamamide
  • N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
  • Formamide, N-(2-chlorophenyl)-

Uniqueness

N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide is unique due to the presence of both the 2-chlorophenyl and 2-methoxyethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its solubility and stability compared to similar compounds .

Properties

IUPAC Name

(E)-N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c1-22-17(15-9-5-6-10-16(15)19)13-20-18(21)12-11-14-7-3-2-4-8-14/h2-12,17H,13H2,1H3,(H,20,21)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPJCFBQYQTCMA-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CC=CC=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CC=CC=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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